5-phenyl-3-(3-pyridinylmethylene)-1H-pyrano[3,4-b]quinolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-phenyl-3-(3-pyridinylmethylene)-1H-pyrano[3,4-b]quinolin-4(3H)-one is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound features a unique structure combining a pyranoquinoline core with phenyl and pyridinylmethylene substituents, making it a promising candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-3-(3-pyridinylmethylene)-1H-pyrano[3,4-b]quinolin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-pyridinecarboxaldehyde with 5-phenyl-1H-pyrano[3,4-b]quinolin-4(3H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like ethanol or methanol. The reaction mixture is then heated to reflux, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5-phenyl-3-(3-pyridinylmethylene)-1H-pyrano[3,4-b]quinolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the pyridinylmethylene moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinylmethylene position, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of reduced pyridinylmethylene derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
5-phenyl-3-(3-pyridinylmethylene)-1H-pyrano[3,4-b]quinolin-4(3H)-one has shown potential in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 5-phenyl-3-(3-pyridinylmethylene)-1H-pyrano[3,4-b]quinolin-4(3H)-one is not fully understood, but it is believed to interact with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. Molecular docking studies have suggested that the compound can bind to active sites of target proteins, thereby influencing their function .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives: These compounds also exhibit significant biological activities and share a similar heterocyclic structure.
Triazole-pyrimidine hybrids: Known for their neuroprotective and anti-inflammatory properties, these compounds have structural similarities and comparable applications.
Uniqueness
5-phenyl-3-(3-pyridinylmethylene)-1H-pyrano[3,4-b]quinolin-4(3H)-one stands out due to its unique combination of a pyranoquinoline core with phenyl and pyridinylmethylene substituents
Properties
Molecular Formula |
C24H16N2O2 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
(3Z)-5-phenyl-3-(pyridin-3-ylmethylidene)-1H-pyrano[3,4-b]quinolin-4-one |
InChI |
InChI=1S/C24H16N2O2/c27-24-21(13-16-7-6-12-25-14-16)28-15-20-23(24)22(17-8-2-1-3-9-17)18-10-4-5-11-19(18)26-20/h1-14H,15H2/b21-13- |
InChI Key |
CYPMJVSWICGGRV-BKUYFWCQSA-N |
Isomeric SMILES |
C1C2=NC3=CC=CC=C3C(=C2C(=O)/C(=C/C4=CN=CC=C4)/O1)C5=CC=CC=C5 |
Canonical SMILES |
C1C2=NC3=CC=CC=C3C(=C2C(=O)C(=CC4=CN=CC=C4)O1)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.